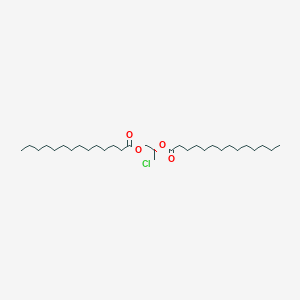
SCH 23390 Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SCH 23390 Glucuronide is a metabolite of SCH 23390, a highly potent and selective dopamine D1-like receptor antagonist. SCH 23390 is known for its ability to bind with high affinity to dopamine D1 and D5 receptor subtypes, as well as serotonin receptor subtypes 5-HT2 and 5-HT1C . This compound is formed through the glucuronidation process, which enhances the compound’s water solubility and facilitates its excretion from the body .
准备方法
The synthesis of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390. This process can be carried out in vitro using rat liver microsomes and the cofactor UDP-glucuronic acid (UDPGA) . The reaction conditions typically include the addition of detergents such as Lubrol or Triton X-100 to enhance liver enzyme activity. The separation of this compound from SCH 23390 can be achieved using high-performance liquid chromatography (HPLC) techniques or solvent extraction with 3-heptanone .
化学反应分析
SCH 23390 Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction that involves the conjugation of glucuronic acid to the parent compound. This reaction is catalyzed by the enzyme glucuronosyltransferase . The major product formed from this reaction is this compound, which is more water-soluble and can be readily excreted from the body. Other reactions such as oxidation, reduction, or substitution are not commonly associated with this compound.
科学研究应用
SCH 23390 Glucuronide has been extensively studied for its potential therapeutic and toxic effects. It is used as a tool in pharmacological studies to understand the role of dopamine D1 receptors in various neurological disorders, including epilepsy, psychosis, and Parkinson’s disease . Additionally, this compound is used in topographical studies to determine the distribution of brain D1 receptors in rodents, nonhuman primates, and humans . Its high affinity for dopamine and serotonin receptors makes it a valuable compound in neuroscience research.
作用机制
SCH 23390 Glucuronide exerts its effects by binding to dopamine D1-like receptors, specifically D1 and D5 receptor subtypes . This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various intracellular signaling pathways, ultimately affecting neuronal activity and neurotransmitter release . This compound also binds to serotonin receptors, although higher doses are required to induce a similar response in vivo .
相似化合物的比较
SCH 23390 Glucuronide is unique in its high selectivity and affinity for dopamine D1-like receptors. Similar compounds include haloperidol, apomorphine, and alpha-naphthol, which also demonstrate affinity for the glucuronosyltransferase enzyme responsible for the glucuronidation of SCH 23390 . these compounds differ in their receptor selectivity and pharmacological profiles. For example, haloperidol is a dopamine D2 receptor antagonist, while apomorphine is a non-selective dopamine receptor agonist .
属性
CAS 编号 |
138584-32-4 |
|---|---|
分子式 |
C₂₃H₂₆ClNO₇ |
分子量 |
463.91 |
同义词 |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)





![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
